6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O3/c1-3-4-11-14-13(8-5-10(18)15(23)12(6-8)24-2)9(7-19)16(20)25-17(14)22-21-11/h5-6,13,23H,3-4,20H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJILNAINDMSXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets. This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad range of activities associated with indole derivatives, it is likely that this compound affects multiple pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the range of biological activities associated with indole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels. These could potentially include antiviral effects, anti-inflammatory effects, anticancer effects, anti-HIV effects, antioxidant effects, antimicrobial effects, antitubercular effects, antidiabetic effects, antimalarial effects, and anticholinesterase effects.
Biological Activity
6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This detailed article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H19BrN4O4
- Molecular Weight : 483.32 g/mol
- CAS Number : 21546538
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit a variety of biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. The compound under study has been linked to inhibition of key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways .
- Anti-inflammatory Effects : Some studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : There is evidence that pyrazole compounds possess antimicrobial activity against certain bacterial strains and fungi, which could be beneficial in developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring can significantly influence their pharmacological properties. For instance:
- The presence of bromine and methoxy groups enhances the lipophilicity and biological activity against cancer cells.
- The carbonitrile group is essential for the compound's interaction with target enzymes involved in cancer progression .
Antitumor Activity
A study evaluating various pyrazole derivatives found that those structurally similar to 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl exhibited potent cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity compared to doxorubicin alone .
Antimicrobial Testing
In vitro assays have demonstrated that certain pyrazole derivatives, including the compound , showed moderate to excellent activity against various fungal pathogens. The mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis and death .
Data Table: Biological Activities of Related Pyrazole Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in the aryl group at position 4 and the alkyl chain at position 3. Below is a comparative analysis:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy improves lipophilicity, while hydroxy enhances solubility via hydrogen bonding .
- Propyl vs. Methyl Chains : The propyl group in the target compound may improve membrane permeability compared to methyl analogs .
Table 2: Reported Bioactivities of Structural Analogs
Target Compound’s Potential:
- The 3-bromo-4-hydroxy-5-methoxyphenyl group may enhance antimicrobial activity due to bromine’s electronegativity and the hydroxy group’s hydrogen-bonding capacity.
- The propyl chain could improve blood-brain barrier penetration, making it a candidate for neurological applications .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-pyrano[2,3-c]pyrazole-5-carbonitrile?
A1. The compound is typically synthesized via a multicomponent reaction (MCR) involving hydrazine hydrate, a β-ketoester (e.g., ethyl acetoacetate), substituted aldehydes, and malononitrile. Key conditions include:
- Catalyst : Tetra-n-butyl ammonium bromide (TBAB, 10 mol%) or ionic liquids like [Et₃NH][HSO₄] for improved yields (80–95%) .
- Solvent : Aqueous ethanol (1:1 v/v) or water under reflux (25–30 minutes) .
- Workup : Precipitated solids are filtered and recrystallized from ethanol .
- Example : For bromo-substituted derivatives, yields >90% are achievable with TBAB in water .
Q. Q2. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
A2. Yield discrepancies often arise from:
- Catalyst loading : Excess TBAB (>10 mol%) may cause side reactions; optimize via kinetic studies.
- Solvent polarity : Polar protic solvents (e.g., water) enhance MCR efficiency by stabilizing intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., -Br) on aldehydes slow condensation; adjust reflux time .
- Purification : Recrystallization from ethanol vs. chromatography affects purity and yield .
Methodological Tip : Use design of experiments (DoE) to model variables (catalyst, solvent ratio, temperature) for scalability .
Basic Structural Characterization
Q. Q3. What spectroscopic methods confirm the structure of this compound?
A3. Key techniques include:
- ¹H NMR : Look for characteristic signals:
- IR : Bands at 3425 cm⁻¹ (NH₂ stretching) and 2200 cm⁻¹ (C≡N) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 331.0116 for bromo derivatives) .
Advanced Structural Analysis
Q. Q4. How can crystallographic data resolve discrepancies in proposed molecular configurations?
A4. X-ray diffraction (XRD) provides definitive proof of:
- Ring conformation : Pyrano[2,3-c]pyrazole adopts a boat-like structure with the phenyl group in equatorial positions .
- Hydrogen bonding : NH₂ and hydroxyl groups form intramolecular H-bonds, stabilizing the crystal lattice .
- Validation : Compare experimental XRD data (e.g., CCDC deposition numbers) with DFT-calculated structures to address stereochemical ambiguities .
Biological Activity & Mechanism
Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?
A5. While direct evidence is limited, structural analogs suggest:
- Antimicrobial assays : Disk diffusion or MIC tests against S. aureus and E. coli .
- Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
- Target identification : Molecular docking with enzymes (e.g., tubulin or σ₁ receptors) to hypothesize mechanisms .
Note : Prioritize analogs with methoxy/bromo substituents, as these groups enhance bioactivity in related pyrazoles .
Data Contradiction & Reproducibility
Q. Q6. How should researchers address inconsistent spectral data across studies?
A6. Contradictions often stem from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Impurity peaks : Use HSQC or COSY NMR to distinguish artifact signals from true protons .
- Crystallinity : Amorphous vs. crystalline samples yield broadened IR/NMR peaks; recrystallize rigorously .
Computational Modeling
Q. Q7. Which computational methods predict the reactivity of this compound in MCRs?
A7. Advanced strategies include:
- DFT calculations : Optimize transition states for key steps (e.g., Knoevenagel condensation) using Gaussian09 at B3LYP/6-31G* level .
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., water vs. ethanol) .
- SAR studies : QSAR models correlate substituent electronegativity with reaction rates .
Stability & Storage
Q. Q8. What storage conditions prevent degradation of this compound?
A8. Based on analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
